Iso-Fludelone vs. dEpoB and Taxol — In Vivo Tumor Suppression in MDR Xenograft Models
Iso-fludelone demonstrates superior in vivo antitumor efficacy compared to taxol in multidrug-resistant xenograft models. In the taxol-resistant lung carcinoma A549/taxol xenograft model, iso-fludelone suppressed tumor growth by 80%, whereas taxol achieved only 42% suppression under identical conditions [1]. Against the MDR mammary carcinoma MCF-7/Adr xenograft, iso-fludelone exhibited an in vitro IC50 of 2.4 nM, compared to >1000 nM for paclitaxel, representing a >400-fold potency advantage [2]. In a separate evaluation of epothilone congeners, iso-fludelone demonstrated superior tumor suppression compared to structurally related analogues: iso-fludelone suppressed tumor growth by 80%, while dehydelone and iso-dehydelone achieved growth suppression of 72% and 57%, respectively [1].
| Evidence Dimension | In vivo tumor growth suppression in MDR xenograft |
|---|---|
| Target Compound Data | 80% tumor growth suppression (A549/taxol xenograft) |
| Comparator Or Baseline | Taxol: 42% tumor growth suppression; Dehydelone: 72% suppression; Iso-dehydelone: 57% suppression |
| Quantified Difference | 38 percentage-point advantage over taxol (80% vs. 42%); 8 percentage-point advantage over dehydelone; 23 percentage-point advantage over iso-dehydelone |
| Conditions | Nude mouse xenograft models; taxol-resistant lung carcinoma A549/taxol; MDR mammary carcinoma MCF-7/Adr |
Why This Matters
Demonstrates iso-fludelone's efficacy advantage in MDR contexts where taxol fails, informing experimental design for drug-resistant tumor models.
- [1] Chou, T.C., Zhang, X., Zhong, Z.Y., Li, Y., Feng, L., Eng, S., Myles, D.R., Johnson, R., Wu, N., Yin, Y.I., Wilson, R.M., Danishefsky, S.J. Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones. Proc. Natl. Acad. Sci. USA 2008, 105(35), 13157-13162. View Source
- [2] Chou, T.C., Dong, H., Zhang, X., Tong, W.P., Danishefsky, S.J. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route. Cancer Res. 2005, 65(20), 9445-9454. View Source
